N-(2-adamantylcarbamothioyl)hexanamide
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Overview
Description
N-(2-adamantylcarbamothioyl)hexanamide is a chemical compound that belongs to the class of fatty amides. It is characterized by the presence of an adamantyl group, which is a bulky, rigid structure derived from adamantane, and a hexanamide moiety.
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
N-(2-adamantylcarbamothioyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the thiocarbonyl group to a thiol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-adamantylcarbamothioyl)hexanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For instance, docking studies have shown that similar compounds can bind to enzymes like glucose dehydrogenase, potentially inhibiting their activity . This inhibition could disrupt essential metabolic processes in bacteria, leading to their death .
Comparison with Similar Compounds
N-(2-adamantylcarbamothioyl)hexanamide can be compared with other similar compounds, such as:
N-[2-(1-adamantylamino)-2-oxoethyl]-N-(aminoalkyl)nitrobenzamides: These compounds also contain an adamantyl group and have shown antiarrhythmic activity.
Aryl-n-hexanamide linked enaminones: These compounds have been studied for their antimicrobial properties and share structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H28N2OS |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-(2-adamantylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C17H28N2OS/c1-2-3-4-5-15(20)18-17(21)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-14,16H,2-10H2,1H3,(H2,18,19,20,21) |
InChI Key |
KYLITGQQDLYBCT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1C2CC3CC(C2)CC1C3 |
solubility |
28.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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